4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid
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Overview
Description
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical structure and properties This compound is primarily used in laboratory settings for various chemical reactions and research purposes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluoroaniline with 4-fluorobenzoyl chloride to form 4-fluoro-3-(4-fluorophenylcarbamoyl)benzoic acid. This intermediate is then converted to the boronic acid derivative through a reaction with boron-containing reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
Uniqueness
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack these fluorine substitutions .
Properties
Molecular Formula |
C13H10BF2NO3 |
---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
[4-fluoro-3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18) |
InChI Key |
KKBZXBGONBGNMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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